8-Chloroquinoline-6-carboxylic acid
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Overview
Description
8-Chloroquinoline-6-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 8th position and a carboxylic acid group at the 6th position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, industrial chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of quinoline-6-carboxylic acid. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 8th position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6,8-dicarboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carboxylic acid group can yield 8-chloroquinoline-6-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinoline-6,8-dicarboxylic acid.
Reduction: 8-Chloroquinoline-6-methanol.
Substitution: Various 8-substituted quinoline-6-carboxylic acid derivatives.
Scientific Research Applications
8-Chloroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties. It is used in the design of new drugs targeting bacterial and parasitic infections.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and cell division.
Mechanism of Action
The mechanism of action of 8-Chloroquinoline-6-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. In antimalarial applications, it interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death .
Comparison with Similar Compounds
Quinoline-6-carboxylic acid: Lacks the chlorine atom at the 8th position, resulting in different chemical reactivity and biological activity.
8-Chloroquinoline: Lacks the carboxylic acid group at the 6th position, affecting its solubility and interaction with biological targets.
Uniqueness: 8-Chloroquinoline-6-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination allows for targeted modifications and the development of derivatives with enhanced properties for various applications .
Properties
Molecular Formula |
C10H6ClNO2 |
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Molecular Weight |
207.61 g/mol |
IUPAC Name |
8-chloroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) |
InChI Key |
UICDDPCBBHWDBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)C(=O)O |
Origin of Product |
United States |
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